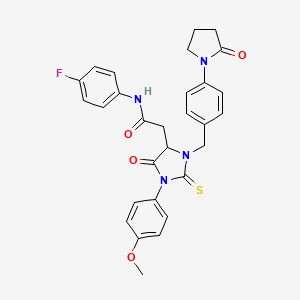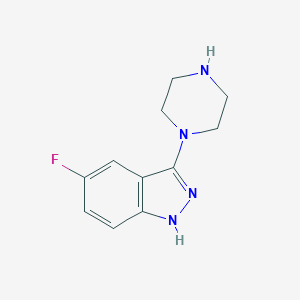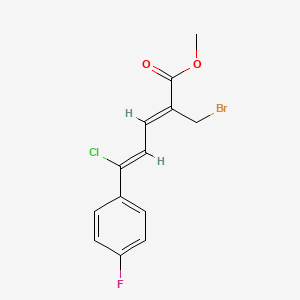
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group, a chloro group, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, methyl acrylate, and bromine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and methyl acrylate in the presence of a base such as piperidine.
Bromination: The intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Addition: The double bonds in the penta-2,4-dienoate moiety can undergo electrophilic addition reactions with reagents such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Electrophilic Addition: Reagents such as hydrogen chloride (HCl), bromine (Br2), or iodine (I2) in solvents like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Electrophilic Addition: Formation of halogenated derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, or carboxylic acids.
Applications De Recherche Scientifique
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Mécanisme D'action
The mechanism of action of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the bromomethyl group allows for potential alkylation reactions with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2Z,4Z)-2-(chloromethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate
- Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate
- Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate
Uniqueness
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
1242316-96-6 |
|---|---|
Formule moléculaire |
C13H11BrClFO2 |
Poids moléculaire |
333.58 g/mol |
Nom IUPAC |
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C13H11BrClFO2/c1-18-13(17)10(8-14)4-7-12(15)9-2-5-11(16)6-3-9/h2-7H,8H2,1H3/b10-4+,12-7- |
Clé InChI |
IULHOYUBLGHKLZ-QXAYZXPASA-N |
SMILES isomérique |
COC(=O)/C(=C/C=C(/C1=CC=C(C=C1)F)\Cl)/CBr |
SMILES canonique |
COC(=O)C(=CC=C(C1=CC=C(C=C1)F)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


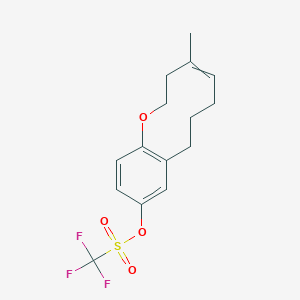
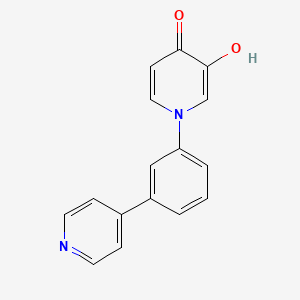
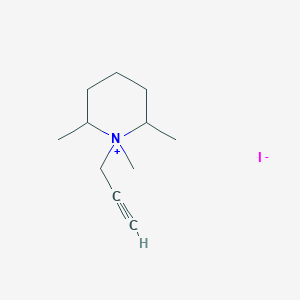
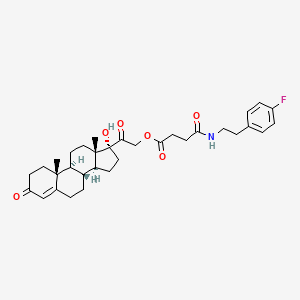
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
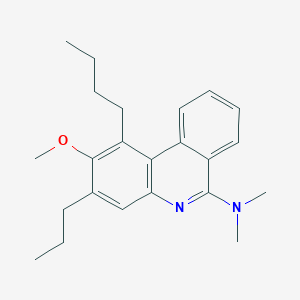
![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)
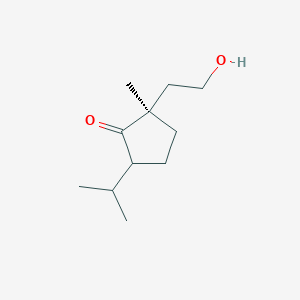
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
methanone](/img/structure/B12636667.png)
